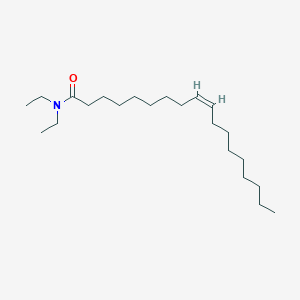

(Z)-N,N-Diethyl-9-octadecenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N,N-Diethyl-9-octadecenamide, commonly known as DEET, is a colorless and odorless liquid that was first synthesized in 1953. It is widely used as an effective insect repellent and is considered one of the most effective and widely used insecticides in the world. DEET has been extensively studied for its chemical properties, mechanism of action, and its effectiveness in repelling insects.

Mécanisme D'action

The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. DEET is thought to mask these chemicals, making it difficult for insects to locate their prey.

Effets Biochimiques Et Physiologiques

DEET has been shown to have a low level of toxicity in humans and animals, and it is generally considered safe when used as directed. However, some studies have suggested that prolonged exposure to DEET can cause skin irritation, headaches, and dizziness. It is also known to be toxic to some aquatic organisms, and it is recommended that DEET be used with caution around water sources.

Avantages Et Limitations Des Expériences En Laboratoire

DEET is widely used in laboratory experiments to study the effects of insecticides and repellents on insect behavior. It is a well-established tool for studying the mechanisms of insect behavior and the development of new insecticides and repellents. However, the use of DEET in laboratory experiments is limited by its potential toxicity to humans and animals, and it is recommended that appropriate safety measures be taken when handling DEET in the laboratory.

Orientations Futures

There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications. These include:

1. Development of new insecticides and repellents that are more effective and less toxic than DEET.

2. Investigation of the long-term effects of DEET exposure on human health and the environment.

3. Exploration of the use of DEET in controlling the spread of insect-borne diseases, such as malaria and Zika virus.

4. Development of new methods for synthesizing DEET that are more efficient and environmentally friendly.

5. Investigation of the potential use of DEET in other areas, such as agriculture and industrial applications.

In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized through a multi-step process, and its mechanism of action is not fully understood. DEET has a low level of toxicity in humans and animals, but caution should be taken when handling it in the laboratory. There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications.

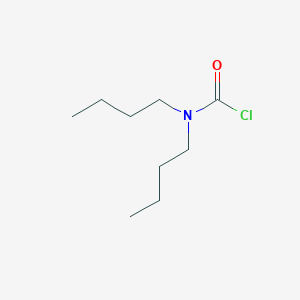

Méthodes De Synthèse

DEET is synthesized through a multi-step process that involves the reaction between diethylamine and 2-methyl-3-pentanone. The reaction is carried out in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then purified through a series of chemical reactions and distillation processes to obtain pure DEET.

Applications De Recherche Scientifique

DEET has been extensively studied for its effectiveness in repelling insects, and its potential use in controlling insect-borne diseases. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is also used in the production of insecticides and repellents for agricultural and industrial use.

Propriétés

Numéro CAS |

13653-23-1 |

|---|---|

Nom du produit |

(Z)-N,N-Diethyl-9-octadecenamide |

Formule moléculaire |

C22H43NO |

Poids moléculaire |

337.6 g/mol |

Nom IUPAC |

(Z)-N,N-diethyloctadec-9-enamide |

InChI |

InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13- |

Clé InChI |

ANBZTKMYPDMODS-YPKPFQOOSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC)CC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |

Autres numéros CAS |

13653-23-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)